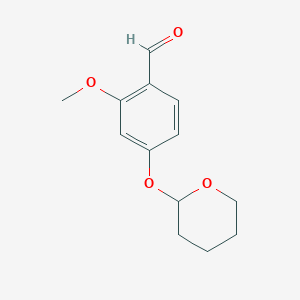
2-メトキシ-4-((テトラヒドロ-2H-ピラン-2-イル)オキシ)ベンズアルデヒド
概要
説明
1,2-ジステアロイル-3-オレオイル-ラセミ-グリセロールは、sn-1 および sn-2 位にステアリン酸、sn-3 位にオレイン酸を含むトリアシルグリセロールです . この化合物は、カカオバターや植物油に一般的に見られます . 独自の構造的特性で知られており、さまざまな科学および産業用途で使用されています。
科学的研究の応用
1,2-Distearoyl-3-Oleoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: The compound is utilized in membrane studies and lipidomics research.
Medicine: It serves as an excipient in drug formulations and delivery systems.
Industry: It is employed in the production of cosmetics, food products, and biodegradable materials.
準備方法
合成経路と反応条件: 1,2-ジステアロイル-3-オレオイル-ラセミ-グリセロールは、グリセロールとステアリン酸およびオレイン酸を含むエステル化反応によって合成することができます . この反応は通常、硫酸などの触媒を必要とし、所望のトリアシルグリセロールの形成を保証するために、制御された温度と圧力の条件下で行われます。
工業生産方法: 工業用では、1,2-ジステアロイル-3-オレオイル-ラセミ-グリセロールは、リパーゼを用いた酵素法によって製造されています。 これらの酵素は、グリセロールとステアリン酸およびオレイン酸のエステル化を触媒し、この化合物を高収率で生成します . このプロセスは、大規模生産用に最適化されており、最終製品の一貫性と純度が保証されています。
化学反応の分析
反応の種類: 1,2-ジステアロイル-3-オレオイル-ラセミ-グリセロールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化物やその他の酸化生成物を生成するために酸化することができます。
加水分解: 水と酸または塩基の触媒の存在下で、遊離脂肪酸とグリセロールを放出して加水分解することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件が使用されます。
転エステル化: メトキシドナトリウムやリパーゼなどの触媒が使用されます.
生成される主な生成物:
酸化: 過酸化物やその他の酸化された誘導体。
加水分解: ステアリン酸、オレイン酸、およびグリセロール。
転エステル化: 使用されるアルコールに応じて、さまざまなトリアシルグリセロール.
科学研究の応用
1,2-ジステアロイル-3-オレオイル-ラセミ-グリセロールは、科学研究においてさまざまな用途があります。
化学: 脂質の挙動と相互作用を研究するためのモデル化合物として使用されます。
生物学: この化合物は、膜研究や脂質学研究で使用されています。
医学: 製剤や送達システムにおける賦形剤として役立ちます。
作用機序
1,2-ジステアロイル-3-オレオイル-ラセミ-グリセロールの作用機序には、脂質膜と酵素との相互作用が含まれます。 この化合物は脂質二重層に組み込まれ、膜の流動性と安定性に影響を与えます . また、リパーゼの基質としても機能し、リパーゼは加水分解を触媒して脂肪酸とグリセロールを放出します。 これらの脂肪酸は、さまざまな代謝経路に参加することができます .
類似の化合物との比較
類似の化合物:
1,2-ジオレオイル-3-ステアロイル-ラセミ-グリセロール: sn-1 および sn-2 位にオレイン酸、sn-3 位にステアリン酸が含まれています.
1,2-ジリノレオイル-3-オレオイル-ラセミ-グリセロール: sn-1 および sn-2 位にリノール酸、sn-3 位にオレイン酸が含まれています.
独自性: 1,2-ジステアロイル-3-オレオイル-ラセミ-グリセロールは、独自の脂肪酸組成により、独特の物理的および化学的特性を与えられているため、ユニークです。 カカオバターや植物油に存在することから、食品や化粧品用途にとって貴重な化合物となっています .
類似化合物との比較
1,2-Dioleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
Uniqueness: 1,2-Distearoyl-3-Oleoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its presence in cocoa butter and vegetable oils makes it a valuable compound for food and cosmetic applications .
生物活性
2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, also known by its CAS number 126456-06-2, is an aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. This compound features a methoxy group and a tetrahydropyran moiety, which suggest diverse biological activities including antimicrobial and antileishmanial properties. Understanding the biological activity of this compound involves examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde can be represented as follows:
Key Properties:
- Molecular Weight: 210.24 g/mol
- Appearance: Colorless oil
- Functional Groups: Aromatic aldehyde, ether
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrahydropyran structures exhibit notable antimicrobial properties. For example, derivatives of tetrahydropyrans have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.
Table 1: Antimicrobial Activity of Tetrahydropyran Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 11 | 100 |
| Compound B | Pseudomonas aeruginosa | 9 | 100 |
| 2-Methoxy-4-(tetrahydro-2H-pyran-2-yl)O-benzaldehyde | S. aureus | TBD | TBD |
Antileishmanial Activity
A significant area of research focuses on the antileishmanial activity of compounds featuring the tetrahydropyran structure. A study published in the Journal of Medicinal Chemistry explored various synthetic compounds, including those similar to 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, demonstrating their ability to inhibit the growth of Leishmania donovani.
Case Study:
In vitro tests revealed that certain tetrahydropyrans effectively inhibited L. donovani growth without relying heavily on iron for activation. The mechanism appears to involve the generation of reactive oxygen species, which are detrimental to the parasite.
The biological activity of 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde is likely influenced by its ability to interact with cellular targets through several mechanisms:
- Reactive Oxygen Species (ROS) Generation: Compounds that induce oxidative stress can lead to cell death in pathogens.
- Membrane Disruption: The lipophilic nature may allow these compounds to integrate into microbial membranes, causing disruption.
- Enzyme Inhibition: Potential inhibition of key enzymes in metabolic pathways essential for pathogen survival.
Research Findings
A comprehensive review of literature from 2010 to 2021 highlights various bioactive compounds derived from related structures. Notably, several studies have documented the cytotoxic effects against cancer cell lines and the inhibition of specific bacterial strains.
Table 2: Cytotoxicity and Selectivity Index
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound C | HeLa | 25 | TBD |
| Compound D | A549 | >10 | TBD |
| 2-Methoxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde | THP-1 | TBD | TBD |
特性
IUPAC Name |
2-methoxy-4-(oxan-2-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLKXYRFRQWAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398758 | |
| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163041-68-7 | |
| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














